

3-Bromo-4-isopropoxy-5-methoxybenzonitrile molecular weight

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Compound of Interest

Compound Name: 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

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An In-depth Technical Guide to **3-Bromo-4-isopropoxy-5-methoxybenzonitrile**: Synthesis, Characterization, and Application

Abstract & Compound Overview

This technical guide provides a comprehensive overview of **3-Bromo-4-isopropoxy-5-methoxybenzonitrile**, a substituted aromatic nitrile of significant interest to researchers in medicinal chemistry and drug discovery. As a halogenated and multi-alkoxylated benzonitrile, this compound serves as a versatile and high-value synthetic intermediate. Its structure combines a reactive nitrile group, a bromine atom suitable for cross-coupling reactions, and differentiated ether functionalities that can influence pharmacokinetic properties. While direct applications of this specific molecule are not broadly published, its close structural relationship to precursors used in the development of anti-cancer agents and other bioactive molecules underscores its potential as a key building block.^[1] This document details its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, describes methods for structural elucidation, and discusses its potential applications as a molecular scaffold in pharmaceutical development.

Physicochemical & Structural Properties

The fundamental properties of **3-Bromo-4-isopropoxy-5-methoxybenzonitrile** are critical for its use in synthetic chemistry. The presence of bromine, a nitrile, and two distinct ether groups on the benzene ring provides multiple points for synthetic modification.

Table 1: Core Compound Properties

Property	Value	Source(s)
Molecular Weight	270.12 g/mol	[2]
Molecular Formula	C ₁₁ H ₁₂ BrNO ₂	[3]
CAS Number	515848-62-1	
IUPAC Name	3-bromo-4-isopropoxy-5-methoxybenzonitrile	
Physical Form	Solid	[3]
SMILES	<chem>CC(C)OC1=C(C=C(C=C1Br)C#N)OC</chem>	
InChI Key	DNCFZWKSHFLLGT-UHFFFAOYSA-N	
Predicted XlogP	3.1	[4]

| Storage Class | 11 (Combustible Solids) | |

Caption: 2D Chemical Structure of the title compound.

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of **3-Bromo-4-isopropoxy-5-methoxybenzonitrile** is achieved via the Williamson ether synthesis.[5][6] This venerable yet reliable SN2 reaction is ideal for forming the isopropoxy ether bond. The synthesis starts from the commercially available precursor, 3-Bromo-4-hydroxy-5-methoxybenzonitrile.[1][7]

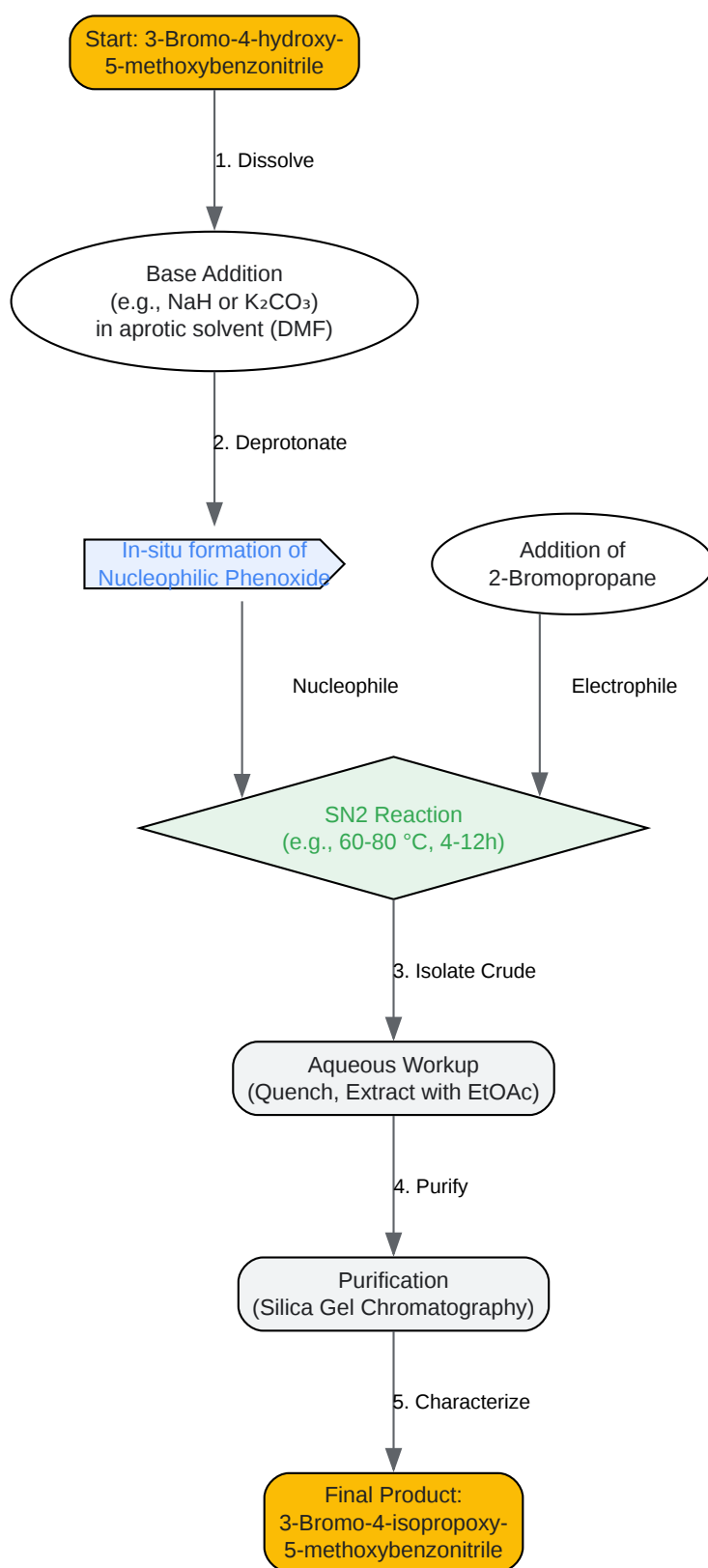
Reaction Principle: The Williamson Ether Synthesis

The core of this synthesis involves two key steps:

- Deprotonation: The phenolic hydroxyl group of the starting material is deprotonated by a strong base to form a highly nucleophilic phenoxide anion.

- Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of an alkyl halide (in this case, an isopropyl halide), displacing the halide leaving group in an SN2 reaction to form the desired ether.

The choice of base and solvent is critical for maximizing yield and minimizing side reactions, particularly E2 elimination, which can be competitive when using secondary alkyl halides like 2-bromopropane.^{[6][8]}



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Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles.

- **Reactor Preparation:** To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq).
- **Solvent and Base Addition:** Add anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per mmol of starting material). Begin stirring to dissolve the solid. Carefully add potassium carbonate (K_2CO_3 , 1.5 eq) in portions.
 - **Causality Insight:** K_2CO_3 is a milder, non-nucleophilic base compared to sodium hydride, which reduces the risk of side reactions and is safer to handle. DMF is an excellent polar aprotic solvent that effectively solvates the cation, leaving the phenoxide anion highly reactive.
- **Alkyl Halide Addition:** Add 2-bromopropane (1.2 eq) dropwise to the stirring suspension.
- **Reaction:** Heat the reaction mixture to 70 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup and Extraction:** Cool the mixture to room temperature. Pour the reaction mixture into cold water and extract three times with ethyl acetate (EtOAc). Combine the organic layers.
 - **Self-Validation:** The aqueous wash removes the inorganic base (K_2CO_3) and the DMF solvent. The combined organic layers contain the desired product and any organic-soluble impurities.
- **Washing:** Wash the combined organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure **3-Bromo-4-isopropoxy-5-methoxybenzonitrile**.

Structural Elucidation & Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods provides an unambiguous structural assignment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are the primary tools for structural verification. The predicted ^1H NMR spectrum provides a unique fingerprint.

Table 2: Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Protons	Integration	Multiplicity	Approx. Shift (δ , ppm)	Rationale
Isopropoxy - CH_3	6H	Doublet (d)	1.3-1.4	Six equivalent methyl protons split by the adjacent CH proton.
Methoxy - OCH_3	3H	Singlet (s)	3.8-3.9	Three equivalent protons with no adjacent proton neighbors.
Isopropoxy -CH	1H	Septet (sept)	4.5-4.6	One proton split by the six neighboring methyl protons (n+1 rule).
Aromatic H-2	1H	Singlet (s)	7.1-7.2	Aromatic proton adjacent to the nitrile group.

| Aromatic H-6 | 1H | Singlet (s) | 7.3-7.4 | Aromatic proton adjacent to the methoxy group. |

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight. The spectrum is expected to show a characteristic pair of molecular ion peaks

$[M+H]^+$ at m/z 270.01 and 272.01 with approximately 1:1 intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.

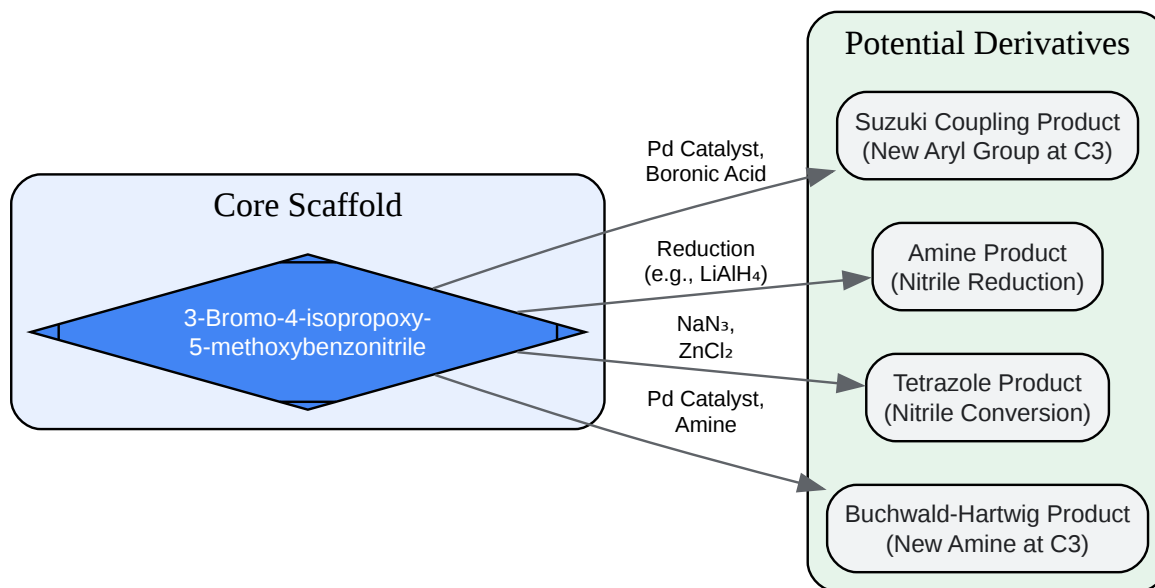
- Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic absorption bands include:
 - $\sim 2230\text{ cm}^{-1}$: A sharp, strong peak for the nitrile ($C\equiv N$) stretch.
 - $\sim 2980\text{-}2850\text{ cm}^{-1}$: C-H stretching from the aliphatic methoxy and isopropoxy groups.
 - $\sim 1250\text{-}1000\text{ cm}^{-1}$: Strong C-O stretching from the aryl-ether bonds.

Applications in Medicinal Chemistry and Drug Discovery

3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a valuable scaffold for building libraries of drug-like molecules. Its utility stems from the orthogonal reactivity of its functional groups.

- Palladium-Catalyzed Cross-Coupling: The aryl bromide is a prime handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the facile introduction of diverse aryl, alkyl, or nitrogen-containing substituents at the C3 position, rapidly building molecular complexity.[\[9\]](#)
- Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be:
 - Hydrolyzed to a carboxylic acid or amide.
 - Reduced to a primary amine.
 - Converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

The combination of a stable, differentiated diether pattern with these reactive sites makes the compound an excellent starting point for exploring structure-activity relationships (SAR) in drug discovery programs, particularly those targeting kinases or other enzyme families where substituted aromatic cores are prevalent.[\[1\]](#)



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Caption: Potential synthetic modifications of the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
- **Hazards:** While a specific SDS for this exact compound is not widely available, related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, causing skin and eye irritation.[7] It should be handled as an irritant and acutely toxic substance.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified as a combustible solid.

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